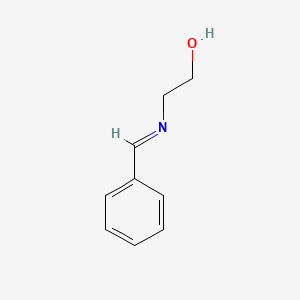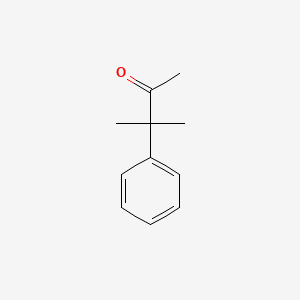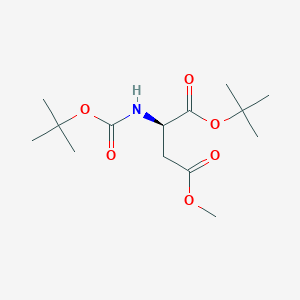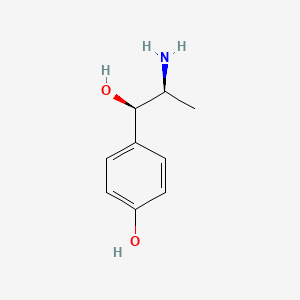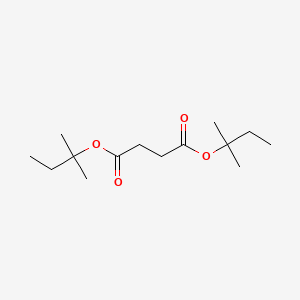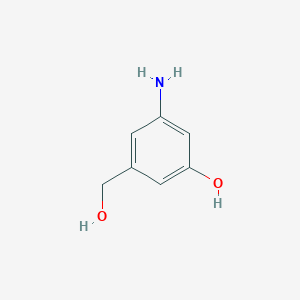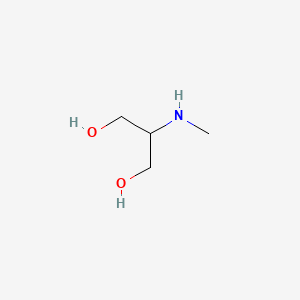
1,3-Propanediol, 2-(methylamino)-
Übersicht
Beschreibung
“1,3-Propanediol, 2-(methylamino)-” is a chemical compound with the molecular formula C4H11NO2 . It is also known as 2-(Methylamino)-1,3-propanediol . It is used in the synthesis of organic acids and as an intermediate in the manufacture of polyethylene glycols and particle coatings .
Synthesis Analysis
The synthesis of 1,3-Propanediol, 2-(methylamino)- involves reacting 3-chloro-1,2-propanediol (CPD) with monomethyl amine in an alkaline environment by adding sodium hydroxide . After the reaction, the product undergoes a series of purification steps . Another method involves adding glycerin chlorohydrin, aqueous monomethylamine solution, and an amination catalyst into a reactor, allowing the amination reaction to proceed in two temperature stages .Molecular Structure Analysis
The molecular structure of 1,3-Propanediol, 2-(methylamino)- consists of 4 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 105.136 Da and the monoisotopic mass is 105.078979 Da .Chemical Reactions Analysis
In the process of synthesizing 1,3-Propanediol, 2-(methylamino)-, it reacts with chloride to form methyl chloroacetate, which can then be converted into 3-methylamino-1,2-propanediol by reaction with methanol .Physical And Chemical Properties Analysis
1,3-Propanediol, 2-(methylamino)- has a density of 1.1±0.1 g/cm3, a boiling point of 236.2±20.0 °C at 760 mmHg, and a flash point of 135.1±12.4 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 52 Å2 and its molar volume is 98.8±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Applications in Organic Chemistry and Catalysis
1,3-Propanediol, 2-(methylamino)-, serves as a precursor in the synthesis of 1,3-oxazines and 1,3-oxazolidines, showcasing its utility in organic chemistry. The reactions with (CH2O)n and CH2Cl2 are viable methods for the preparation of these compounds, based on proper selection of reaction conditions (Hamdach et al., 2004). A similar study also reported the chemoselective reaction of 3-methylamino-3-phenyl-1,2-propanediol with dimethoxypropane and dichloromethane for synthesizing 1,3-oxazolidines and 1,3-dioxolanes (Hajji et al., 2003).
Biotechnological Production
The compound is crucial in biotechnological applications, especially in the biosynthesis of 1,3-propanediol (1,3-PD) from glycerol. Genetic engineering and strain improvement are pivotal for enhancing the productivity and overcoming limitations like metabolite inhibition in the microbial production of 1,3-PD. This bioprocess is economically viable, environmentally friendly, and presents a sustainable alternative to chemical synthesis (Yang et al., 2018).
Fermentation and Downstream Processing
Efficient fermentation processes and downstream processing strategies are central to the biotechnological production of 1,3-propanediol. Innovations in bioreactor design, microbial strain engineering, and process optimization contribute to the effective conversion of biomass into 1,3-PD, a key ingredient in biodegradable plastics and other industrial products (Xiu & Zeng, 2008). Advances in extraction methods, such as reactive extraction with acid resin catalysis, are also critical in achieving high recovery rates of 1,3-PD from dilute fermentation broths (Liu Dehua, 2001).
Industrial Applications
In the industrial sector, 1,3-propanediol is utilized in the production of polymers like polytrimethylene-terephthalate, demonstrating its significance in manufacturing textiles, plastics, and other commercial goods. Research efforts aim at developing efficient production methods, exploring new catalysts, and optimizing fermentation processes to meet the growing industrial demand (Huang et al., 2002).
Safety and Hazards
1,3-Propanediol, 2-(methylamino)- may be corrosive to metals and cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water and get medical attention if symptoms occur .
Zukünftige Richtungen
The production of 1,3-propanediol from renewable feedstocks by green processes is attracting wide attention . Although biological production of 1,3-propanediol has been commercialized, the development of more efficient microbial cell factories and new bioprocesses to use diversified cheap feedstocks, eliminate by-product formation, and avoid the requirement of adding expensive cofactors is highly desired to further reduce production costs .
Eigenschaften
IUPAC Name |
2-(methylamino)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-5-4(2-6)3-7/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFOWIJFFPALOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608556 | |
| Record name | 2-(Methylamino)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77697-86-0 | |
| Record name | 2-(Methylamino)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylamino)propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



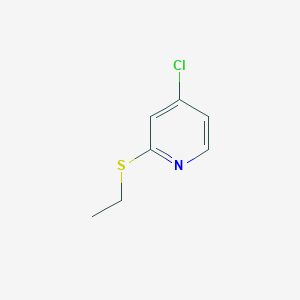

![3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine](/img/structure/B3057137.png)
![ethyl 2-{[(2E)-3-phenylprop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3057138.png)
